Class-Level Tubulin Polymerization Inhibitory Activity Relative to Combretastatin A-4
The 1-arylsulfonyl indoline-benzamide class has been shown to inhibit tubulin polymerization. The lead compound 9 of this class achieves an IC50 of 1.1 μM, which is superior to the reference compound combretastatin A-4 (whose IC50 is not explicitly stated in the paper) [1]. However, this data pertains to compound 9, not the target compound, and represents a class-level inference. No head-to-head or cross-study data exist for the target compound itself.
| Evidence Dimension | Tubulin polymerization inhibition IC50 |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Class lead compound 9: IC50 = 1.1 μM; Combretastatin A-4: IC50 not reported |
| Quantified Difference | Not calculable |
| Conditions | In vitro tubulin polymerization assay (Lai et al., 2019) |
Why This Matters
Establishes that the 1-arylsulfonyl indoline-benzamide scaffold can yield potent tubulin inhibitors, but does not provide selection criteria for this specific compound over its analogs.
- [1] Lai M, Ojha R, Lin M, Liu Y, Lee H, Lin TE, Hsu K, Chang C, Chen M, Nepali K, Chang J, Liou J. 1-Arylsulfonyl indoline-benzamides as a new antitubulin agents, with inhibition of histone deacetylase. Eur J Med Chem. 2019; 162:612-630. View Source
